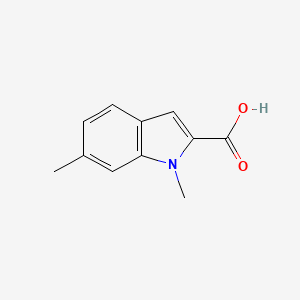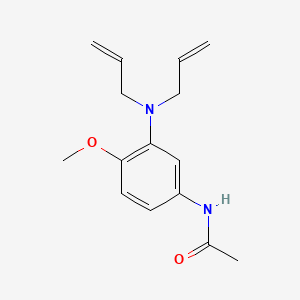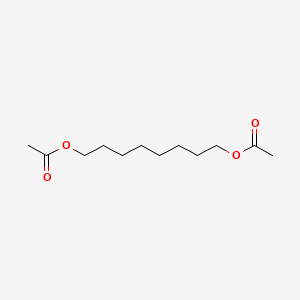
1,8-Diacetoxyoctane
Übersicht
Beschreibung
1,8-Diacetoxyoctane, also known as 1,8-Octanediol Diacetate or 8-acetyloxyoctyl Acetate, is a chemical compound with the molecular formula C12H22O4 . It is a liquid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 1,8-Diacetoxyoctane is represented by the molecular formula C12H22O4 . The exact mass of the molecule is 230.15180918 g/mol .
Physical And Chemical Properties Analysis
1,8-Diacetoxyoctane is a liquid at 20 degrees Celsius . It has a molecular weight of 230.30 g/mol . The molecular formula of 1,8-Diacetoxyoctane is C12H22O4 .
Wissenschaftliche Forschungsanwendungen
Processing Additives in Solar Cells
1,8-Diacetoxyoctane (and related compounds) has been identified as a crucial processing additive in the manufacture of bulk heterojunction solar cells. Its inclusion in the solvent mixture used to create the active layer of these solar cells leads to significant improvements in device performance. For instance, using 1,8-diiodooctane as a processing additive has demonstrated control over the morphology of the bulk heterojunction material, selectively dissolving the fullerene component and resulting in enhanced solar cell efficiency from 3.4% to 5.1% (Lee et al., 2008). This effect is attributed to the higher boiling point of the additive, which allows for a more controlled phase separation and film formation during the drying process.
Catalysis and Chemical Synthesis
In chemical synthesis, 1,8-Diacetoxyoctane and similar compounds have been utilized as catalysts or reactants in various processes. For example, sulfamic acid has been employed as an efficient and green catalyst for the acetolysis reaction of cyclic ethers, leading to the production of compounds such as 1,4-diacetoxybutane. This method is highlighted for its applicability to a range of cyclic ethers and represents an environmentally friendly alternative to metal-containing acidic materials (Wang et al., 2004).
Biomedical Applications
Although the specific compound 1,8-Diacetoxyoctane was not directly linked to biomedical research in the articles found, related diacetoxy compounds have been explored for their potential in this field. For example, novel fatty alcohol esters derived from marine sources have shown apoptotic anticancer activity, suggesting a broader scope of research into acetoxy derivatives for therapeutic purposes (Samarakoon et al., 2014).
Wirkmechanismus
Safety and Hazards
When handling 1,8-Diacetoxyoctane, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling. It is also advised to use ventilation or local exhaust if vapour or aerosol will be generated, and to avoid contact with skin, eyes, and clothing .
Eigenschaften
IUPAC Name |
8-acetyloxyoctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHIGESKEUQAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410645 | |
| Record name | 1,8-Diacetoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diacetoxyoctane | |
CAS RN |
3992-48-1 | |
| Record name | 1,8-Diacetoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




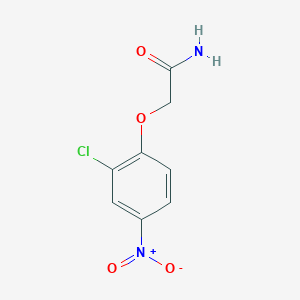


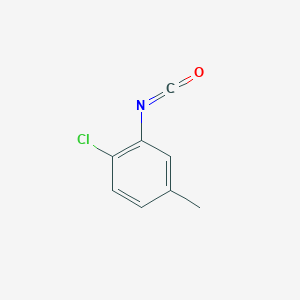
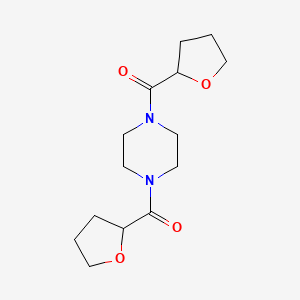
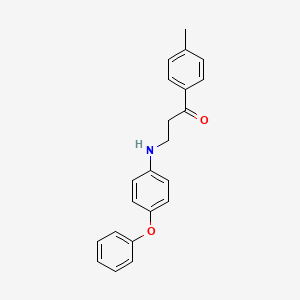
![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)

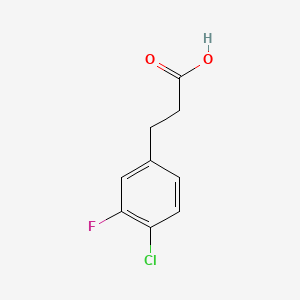
![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)

